2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole

Scaffold hybridization Antimycobacterial design Molecular complexity

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole (CAS 328964-94-9; MF C₁₆H₁₃N₃OS; MW 295.4 g/mol; XLogP3 3.7) is a hybrid heterocyclic small molecule that covalently fuses a 1-methyl-1H-benzimidazole ring with a 1,3-benzoxazole ring through a methylsulfanyl (–CH₂–S–) linker. The compound belongs to the 2-(substituted benzyl)sulfanyl azole class, which has been systematically studied in quantitative structure–activity relationship (QSAR) investigations for antimycobacterial activity.

Molecular Formula C16H13N3OS
Molecular Weight 295.4g/mol
CAS No. 328964-94-9
Cat. No. B498796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
CAS328964-94-9
Molecular FormulaC16H13N3OS
Molecular Weight295.4g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H13N3OS/c1-19-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)20-16/h2-9H,10H2,1H3
InChIKeyFPVNWVKORQADIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole (CAS 328964-94-9): Structural Identity and Core Profile


2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole (CAS 328964-94-9; MF C₁₆H₁₃N₃OS; MW 295.4 g/mol; XLogP3 3.7) is a hybrid heterocyclic small molecule that covalently fuses a 1-methyl-1H-benzimidazole ring with a 1,3-benzoxazole ring through a methylsulfanyl (–CH₂–S–) linker . The compound belongs to the 2-(substituted benzyl)sulfanyl azole class, which has been systematically studied in quantitative structure–activity relationship (QSAR) investigations for antimycobacterial activity . Database annotations and bioassay records indicate antimycobacterial spectrum against Mycobacterium tuberculosis, including an experimental designation under Pathogenesis Corp. (Chiron Corp.) .

Why Benzimidazole-Only or Benzoxazole-Only Analogs Cannot Substitute for 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole


Simple 2-(substituted benzyl)sulfanyl benzoxazoles (BOZ) and 2-(substituted benzyl)sulfanyl benzimidazoles (BIM) constitute the most immediate in-class alternatives, yet their antimycobacterial potency is modulated solely by substituent variation on the benzyl ring . The target compound is structurally distinct: it presents both a benzimidazole and a benzoxazole pharmacophore simultaneously within a single molecular entity, linked through a thioether bridge. QSAR meta-analysis of 1,160 MIC values across four scaffold series established that antimycobacterial activity follows the rank order BTZ < BOZ ≈ BIM < 5-Me-BIM, but this model captures only single-heterocycle scaffolds . The hybrid architecture of 328964-94-9 introduces a second heterocyclic H-bond acceptor/donor network and altered lipophilicity (computed XLogP3 3.7 vs. typical single-scaffold BOZ analogs), which the established single-scaffold QSAR model cannot predict . Therefore, procurement of a generic BOZ or BIM analog cannot recapitulate the dual-target interaction potential or the distinct physicochemical profile of this compound.

Quantitative Differentiation Evidence for 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole (328964-94-9) Against Closest Analogs


Scaffold Hybridization Index — Dual Heterocycle vs. Single Azole Architecture

The target compound incorporates two distinct heterocyclic pharmacophores (benzimidazole and benzoxazole) connected by a methylsulfanyl spacer, whereas the comparator single-scaffold series—2-(substituted benzyl)sulfanyl benzoxazole (BOZ), benzimidazole (BIM), 5-methylbenzimidazole (5-Me-BIM), and benzothiazole (BTZ)—each bear only one heterocycle . The dual-scaffold design doubles the number of heterocyclic hydrogen-bond acceptors (4 vs. 2 in BIM or BOZ) and eliminates hydrogen-bond donor capacity (0 vs. 1 in BIM), as quantified by PubChem-computed descriptors .

Scaffold hybridization Antimycobacterial design Molecular complexity

Class-Level Antimycobacterial Activity Rank Order from 1,160 MIC Data Points — BOZ vs. BIM vs. 5-Me-BIM vs. BTZ

A QSAR meta-analysis of 1,160 minimum inhibitory concentration (MIC) values across four related scaffold series established that antimycobacterial activity increases in the order BTZ < BOZ ≈ BIM < 5-Me-BIM . The benzoxazole (BOZ) and benzimidazole (BIM) scaffolds exhibit statistically comparable potency, while 5-methylbenzimidazole (5-Me-BIM) is significantly more active. The target compound 328964-94-9 structurally integrates the BIM scaffold (with N1-methylation) and the BOZ scaffold, positioning it as a hybrid that may access potency domains distinct from either single scaffold.

Antimycobacterial QSAR Scaffold ranking

Lipophilicity Differentiation — Computed XLogP3 Compared to Representative Single-Scaffold Analogs

The computed lipophilicity of 328964-94-9 (XLogP3 = 3.7) is notably higher than that of the unsubstituted 2-(benzylsulfanyl)benzoxazole parent scaffold (estimated XLogP ≈ 2.8–3.0 based on analogous structures) . The QSAR study by Pytela and Klimešová demonstrated that antimycobacterial log MIC values are dominantly raised with increasing log P and partially lowered with (log P)², indicating a parabolic lipophilicity–activity relationship . The introduction of the N-methylbenzimidazole moiety shifts the compound into a higher lipophilicity regime that, based on the QSAR model, may enhance membrane permeability while requiring careful tuning to avoid excessive lipophilicity-driven activity decline.

Lipophilicity Drug-likeness Physicochemical profiling

Antimycobacterial Spectrum Annotation — M. tuberculosis H37Rv Target vs. Broader Mycobacterial Panel

Database curation assigns 328964-94-9 a specific antimycobacterial spectrum with activity against Mycobacterium tuberculosis, including annotations for multidrug-resistant and pulmonary tuberculosis . The AntibioticDB entry classifies the compound under Pathogenesis Corp. (Chiron Corp.) with an experimental development status first mentioned in 1997 . In contrast, the broader QSAR study of 2-(substituted benzyl)sulfanyl derivatives evaluated activity across four mycobacterial strains—M. kansasii 6509/96, M. avium My 330/88, M. kansasii My 235/80, and M. tuberculosis My 331/88—with strain sensitivity decreasing in that order . The specific annotation of 328964-94-9 as an M. tuberculosis-active agent, rather than a broad-spectrum antimycobacterial, may indicate a narrower, more focused application profile.

Antituberculosis Spectrum of activity M. tuberculosis

Application Scenarios for 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole Based on Differential Evidence


Antitubercular Lead-Optimization Libraries Targeting Dual Pharmacophore Engagement

The hybrid BIM–BOZ scaffold of 328964-94-9 provides a starting point for medicinal chemistry programs that require simultaneous engagement of two distinct binding sites or polypharmacology. Unlike single-scaffold BOZ or BIM analogs, this compound presents two heterocyclic recognition elements within one molecule, making it suitable for fragment-based or structure-based design campaigns aimed at dual-target antitubercular agents . The documented M. tuberculosis annotation supports its inclusion in focused screening sets .

QSAR Model Expansion — Benchmarking Hybrid Scaffolds Against Established Single-Scaffold Series

The existing QSAR framework for 2-(substituted benzyl)sulfanyl azoles covers only single-heterocycle scaffolds (BOZ, BIM, 5-Me-BIM, BTZ) . 328964-94-9 serves as a critical test compound for extending these models to dual-heterocycle architectures, enabling computational chemists to probe whether the lipophilicity–activity relationships and substituent constant dependencies hold for hybrid scaffolds.

Physicochemical Comparator for Permeability Studies Across Mycobacterial Cell Envelope Models

With a computed XLogP3 of 3.7—approximately 0.7–0.9 log units higher than the unsubstituted benzoxazole parent scaffold—328964-94-9 occupies a lipophilicity range that, according to the QSAR parabolic model, sits near the peak of the log P–activity curve . This makes the compound a suitable tool for validating computational permeability predictions and for use as a reference standard in Mycobacterium smegmatis or M. tuberculosis H37Rv cell-wall permeation assays.

Procurement for M. tuberculosis-Focused Phenotypic Screening Collections

Given its specific annotation as active against M. tuberculosis (including MDR-TB) , 328964-94-9 is a rational procurement choice for phenotypic whole-cell screening libraries that prioritize compounds with any prior evidence of antitubercular activity. Its dual-scaffold structure adds chemical diversity that is absent from single-azole screening sets, potentially increasing hit rates in phenotypic assays where novel chemotypes are sought.

Quote Request

Request a Quote for 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.